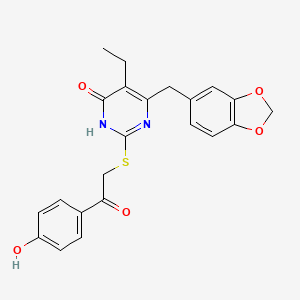

HIV-1 inhibitor-42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20N2O5S |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C22H20N2O5S/c1-2-16-17(9-13-3-8-19-20(10-13)29-12-28-19)23-22(24-21(16)27)30-11-18(26)14-4-6-15(25)7-5-14/h3-8,10,25H,2,9,11-12H2,1H3,(H,23,24,27) |

InChI Key |

IKTMNEQYGCKBOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)O)CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Pyrimidinone-Based HIV-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. The pyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key viral enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of novel pyrimidinone-based HIV-1 inhibitors.

Mechanisms of Action: Targeting Key Viral Enzymes

Pyrimidinone derivatives have demonstrated versatile inhibitory mechanisms, primarily targeting two essential enzymes in the HIV-1 replication cycle: Reverse Transcriptase (RT) and Integrase (IN).

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant class of pyrimidinone-based compounds function as NNRTIs.[1][2] Unlike their nucleoside counterparts (NRTIs), which compete with natural substrates at the enzyme's active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[3][4] This binding induces a conformational change in the enzyme, locking the polymerase active site in an inactive state and thereby blocking the conversion of the viral RNA genome into DNA.[5][6][7] Some pyrimidinedione derivatives have also been shown to inhibit viral entry in addition to reverse transcription.[8]

Integrase Strand Transfer Inhibitors (INSTIs)

Another promising avenue for pyrimidinone-based inhibitors is the targeting of HIV-1 integrase, an enzyme crucial for inserting the viral DNA into the host cell's genome.[9] These inhibitors, often designed as β-diketo acid bioisosteres, function by chelating the two divalent magnesium ions (Mg²⁺) within the integrase active site.[10] This action displaces the reactive viral DNA 3'OH, effectively blocking the crucial strand transfer step of integration.[11][12][13]

Quantitative Data on Inhibitor Potency

The antiviral efficacy of novel compounds is quantified by their ability to inhibit viral replication (EC₅₀) and target enzyme activity (IC₅₀). The following tables summarize the performance of various pyrimidinone-based inhibitors against wild-type and drug-resistant HIV-1 strains.

Table 1: Antiviral Activity of Pyrimidinone-Based HIV-1 Reverse Transcriptase Inhibitors

| Compound Class | Target Strain | EC₅₀ (nM) | IC₅₀ (nM) | Reference |

| Diarylpyrimidine | HIV-1 (IIIB) | 1.6 | - | [14] |

| Diarylpyrimidine | HIV-1 (IIIB) | 10.6 | - | [14] |

| Diarylpyrimidine | E138K Mutant | 17.7 | - | [14] |

| Diarylpyrimidine | K103N Mutant | 10.2 | - | [14] |

| Thiophenyl-indole | HIV-1 RT | - | 2.93 | [14] |

| Diarylbenzopyrimidine | HIV-1 RT | - | 5.5 | [14] |

| Isatin-Pyrimidinone | HIV-1 RT | - | 64,000 | [14] |

| Diarylpyrimidine (ETR) | Wild-type | - | - | [15] |

Table 2: Inhibitory Activity of Pyrimidinone-Based HIV-1 Integrase Inhibitors

| Compound Class | Target Strain | EC₅₀ (nM) | Reference |

| Bridged Tricyclic Pyrimidinone | Wild-type HIV-1 | 0.7 | [13] |

| Bridged Tricyclic Pyrimidinone | G140S/Q148H Mutant | 3 | [13] |

| N-Methylpyrimidone | - | - | [10][11] |

| Pyrimidone Analogues | - | - | [12] |

Synthesis and Structure-Activity Relationships (SAR)

The development of potent pyrimidinone inhibitors relies on efficient synthetic routes and a deep understanding of how structural modifications impact biological activity.

General Synthesis Approach

A common strategy for synthesizing pyrimidinone derivatives involves the cyclization of a suitable precursor with reagents like urea or thiourea.[16] For instance, 2-thiouracil derivatives can be S-alkylated to produce 2-thio-4(3H)-pyrimidinones.[17] The general workflow often involves creating a core pyrimidinone structure followed by diversification through substitutions at various positions.

Key Structure-Activity Relationships

SAR studies are crucial for optimizing the potency and pharmacological properties of pyrimidinone inhibitors.

-

For NNRTIs: Modifications at the N-1 and C-6 positions of the pyrimidinone ring are critical. The introduction of homocyclic moieties like cyclopropyl or phenyl at N-1, and a benzoyl group at C-6, has been shown to significantly enhance antiviral activity.[1] For diarylpyrimidine (DAPY) derivatives, flexibility is key to combating resistance, allowing the inhibitor to adapt its conformation within the flexible NNRTI binding pocket.[15]

-

For INSTIs: The β-diketo acid motif is essential for chelating Mg²⁺ ions in the active site.[10][11] For bridged tricyclic pyrimidinone carboxamides, the [3.2.2]-bridged system was identified as a highly advantageous chemotype, showing excellent potency against both wild-type and resistant viral strains.[13][18] Polyhydroxylated aromatic groups also contribute positively to integrase inhibition.[10][11]

Experimental Protocols

Reproducible and robust experimental methods are fundamental to drug discovery. Below are generalized protocols for the synthesis and evaluation of pyrimidinone inhibitors.

General Synthesis of 2-[(2-phthalimidoethyl)thio]-4(3H)-pyrimidinone Derivatives[17]

-

Starting Material: Begin with the appropriate 2-thiouracil derivative.

-

S-Alkylation: React the 2-thiouracil with 2-(tosyloxyethyl)phthalimide in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃).

-

Reaction Conditions: Heat the mixture, for example, at 80-90°C, and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration.

-

Purification: Wash the crude product with water and ethanol and recrystallize from a suitable solvent like acetic acid to obtain the pure pyrimidinone derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell-Based Antiviral Assay (General Protocol)[19][20]

-

Cell Culture: Culture a suitable T-cell line (e.g., MT-2 or MT-4 cells) or primary CD4⁺ T cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare serial dilutions of the test pyrimidinone compounds in the culture medium.

-

Infection: Seed the cells in 96-well or 384-well plates.[19] Add the diluted compounds to the cells, followed by a predetermined amount of HIV-1 virus stock (e.g., HIV-1 NL4-3). Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for a period of 3-7 days at 37°C in a humidified CO₂ incubator.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done using various methods:

-

MTT Assay: Measures cell viability, as HIV-1 infection is cytopathic. A reduction in cell death indicates antiviral activity.

-

p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Reporter Gene Assay: Use a reporter virus (e.g., expressing luciferase or β-galactosidase) and measure the reporter signal.[19][20]

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀). The therapeutic index (TI) is then calculated as CC₅₀/EC₅₀.

In Vitro Enzyme Inhibition Assay (Reverse Transcriptase)[22]

-

Enzyme and Substrate: Use purified recombinant HIV-1 reverse transcriptase. The substrate is typically a template/primer duplex (e.g., poly(rA)/oligo(dT)) and a labeled deoxynucleoside triphosphate (dNTP), such as [³H]dTTP.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the template/primer, and varying concentrations of the pyrimidinone inhibitor.

-

Initiation: Start the reaction by adding the labeled dNTP.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

-

Termination and Detection: Stop the reaction by adding cold trichloroacetic acid (TCA). Collect the precipitated, newly synthesized DNA on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited.

Conclusion and Future Directions

Pyrimidinone-based compounds represent a highly versatile and potent class of HIV-1 inhibitors, capable of targeting both reverse transcriptase and integrase. Their continued exploration is driven by the need for novel agents with improved resistance profiles, better pharmacological properties, and the potential to act at multiple points in the viral lifecycle.[8] Future research will likely focus on the design of next-generation pyrimidinone derivatives with enhanced potency against a broad range of resistant viral strains, leveraging structure-based drug design and advanced synthetic methodologies to optimize their therapeutic potential in the fight against HIV/AIDS.

References

- 1. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]

- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 5. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of inhibition of HIV replication by non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel pyrimidone analogues as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 4(3H)-Pyrimidinone Derivatives Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4(3H)-pyrimidinone derivatives as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). This class of compounds has demonstrated significant therapeutic potential, primarily by targeting key viral enzymes essential for the replication of HIV-1.

Core Mechanism of Action: Targeting Viral Enzymes

The primary mechanism through which 4(3H)-pyrimidinone derivatives exert their anti-HIV-1 activity is by inhibiting the function of viral enzymes that are critical for the viral life cycle. The two main targets identified for this class of compounds are HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN) .

Inhibition of HIV-1 Reverse Transcriptase (RT)

A substantial body of research has classified 4(3H)-pyrimidinone derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][2][3] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the RT enzyme, known as the NNRTI binding pocket.[2][4] This binding event induces a conformational change in the enzyme, thereby disrupting its catalytic activity and blocking the conversion of the viral RNA genome into double-stranded DNA. This process is a crucial step in the HIV-1 replication cycle.

The structure-activity relationship (SAR) studies of various 4(3H)-pyrimidinone derivatives have revealed that modifications at different positions of the pyrimidinone ring significantly influence their antiviral potency and their effectiveness against drug-resistant strains.[1] For instance, substitutions at the N-1 and C-6 positions of the pyrimidinedione ring have been shown to greatly contribute to the antiviral activity.[1]

Inhibition of HIV-1 Integrase (IN)

In addition to their well-established role as NNRTIs, certain 4(3H)-pyrimidinone derivatives have been identified as inhibitors of HIV-1 Integrase (IN).[5][6][7] The integrase enzyme is responsible for inserting the newly synthesized viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection. Pyrimidinone-based compounds can chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic function. This action inhibits the strand transfer process, effectively preventing the integration of viral DNA into the host chromosome.[6][7] Some derivatives have even been reported as dual inhibitors of both reverse transcriptase and integrase.[7][8]

Quantitative Data on Anti-HIV-1 Activity

The following tables summarize the quantitative data from various studies on the anti-HIV-1 activity of representative 4(3H)-pyrimidinone derivatives.

Table 1: Anti-HIV-1 Activity of Selected 4(3H)-Pyrimidinone Derivatives

| Compound ID | Target | Assay Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione | HIV-1 RT | Not Specified | >2,000,000 (TI) | Not Specified | >2,000,000 | [1] |

| Pyridinone derivative 26 (trans enantiomer) | HIV-1 RT | Not Specified | 0.004 | >300 | 75000 | [9] |

| Methanone derivative 13 | HIV-1 RT | MT-4 | 0.0044 | >169 | >38409 | [10] |

| Methanone derivative 14 | HIV-1 RT | MT-4 | 0.026 | >228 | >8769 | [10] |

| JPL-133 (UC-B3096) | HIV-1 RT | CEM | 0.05 µg/ml | ~38 µg/ml | ~760 | [11][12] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); TI: Therapeutic Index.

Table 2: Enzyme Inhibitory Activity of Selected 4(3H)-Pyrimidinone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Benzenesulfonyl analog 88 | HIV-1 IN & RNase H | 0.41 (IN) | [8] |

| L-697,639 | HIV-1 RT | 0.02-0.8 | [13] |

| L-697,661 | HIV-1 RT | 0.02-0.8 | [13] |

| N-hydroxyimide derivative 3a | HIV-1 RNase H | 0.061 | [14] |

| N-hydroxyimide derivative 3a | HIV-1 IN | ~5 | [14] |

IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for the replication and validation of findings. Below are generalized protocols for common assays used to evaluate the anti-HIV-1 activity of 4(3H)-pyrimidinone derivatives.

Anti-HIV-1 Activity Assay in Cell Culture

-

Cell Lines: Human T-lymphoid cell lines such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates are used for infection.

-

Procedure:

-

Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compound for a specified period.

-

A known amount of HIV-1 is then added to the cell cultures.

-

The cultures are incubated for several days to allow for viral replication.

-

The extent of viral replication is quantified by measuring viral markers such as p24 antigen concentration in the supernatant using an ELISA-based method or by assessing virus-induced cytopathic effects (CPE) using assays like the MTT assay.

-

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

-

Enzyme Source: Recombinant HIV-1 RT is used.

-

Assay Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer.

-

Procedure:

-

The reaction mixture contains a buffer, the template-primer (e.g., poly(rA)/oligo(dT)), labeled dNTP (e.g., [³H]dTTP), and recombinant HIV-1 RT.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C.

-

The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of RT inhibition against the compound concentration.

HIV-1 Integrase (IN) Inhibition Assay

-

Enzyme Source: Recombinant HIV-1 IN is used.

-

Assay Principle: This assay typically measures the strand transfer step of the integration process.

-

Procedure:

-

A pre-processed viral DNA substrate (donor DNA) and a target DNA are used.

-

The reaction mixture includes a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), recombinant HIV-1 IN, and the donor and target DNA substrates.

-

The test compound at various concentrations is added to the mixture.

-

The reaction is incubated to allow for the strand transfer to occur.

-

The reaction products are separated by gel electrophoresis and visualized or quantified.

-

-

Data Analysis: The IC50 value is calculated based on the reduction in the formation of the strand transfer product in the presence of the inhibitor.

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of 4(3H)-pyrimidinone derivatives against HIV-1.

Caption: HIV-1 lifecycle and points of inhibition by 4(3H)-pyrimidinone derivatives.

Caption: Mechanism of HIV-1 RT inhibition by NNRTIs.

Caption: General workflow for screening anti-HIV-1 compounds.

References

- 1. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-Heterocyclic pyrimidinediones as non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Binding Mode between HIV-1 Integrase and Pyrimidone Analogue Inhibitors with MD Simulation and 3D-QSAR | Bentham Science [eurekaselect.com]

- 6. Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sketching the historical development of pyrimidones as the inhibitors of the HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Initial Screening of Pyrimidinone Analogs for Anti-HIV-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for pyrimidinone analogs as potential anti-HIV-1 agents. It covers the fundamental background, detailed experimental protocols for key assays, and a summary of representative data, offering a framework for the identification and evaluation of novel pyrimidinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction: The Promise of Pyrimidinone Analogs

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of new antiretroviral agents to combat drug resistance and improve treatment regimens.[1] One of the most critical targets for anti-HIV-1 drug development is the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA, a key step in the HIV-1 replication cycle.[1]

Pyrimidinone derivatives have emerged as a promising class of compounds with potent anti-HIV-1 activity.[2][3] Many of these analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the HIV-1 RT, inducing conformational changes that inhibit its enzymatic activity.[4] This guide outlines the initial in vitro screening cascade designed to identify and characterize novel pyrimidinone analogs with potent and selective anti-HIV-1 activity.

Experimental Protocols

A systematic in vitro evaluation is crucial to determine the antiviral efficacy and safety profile of newly synthesized pyrimidinone analogs. The following protocols describe the key assays for assessing cytotoxicity and anti-HIV-1 activity.

Cytotoxicity Assessment: The MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is employed to determine the 50% cytotoxic concentration (CC50) of the pyrimidinone analogs, which is the concentration that reduces the viability of uninfected host cells by 50%.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

-

MT-4 human T-lymphocyte cells

-

96-well microtiter plates

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of the pyrimidinone analogs in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Anti-HIV-1 Activity Assay in Cell Culture

This assay evaluates the ability of the pyrimidinone analogs to inhibit HIV-1 replication in a cell-based system. The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined.

Materials:

-

HIV-1 laboratory strain (e.g., IIIB)

-

MT-4 cells

-

96-well microtiter plates

-

Culture medium

-

Pyrimidinone analogs

-

Method for quantifying viral replication (e.g., p24 antigen ELISA or MTT assay for cytopathic effect)

Procedure:

-

Cell Infection: Mix MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Compound Addition: Immediately add serial dilutions of the pyrimidinone analogs to the infected cell suspension.

-

Plating: Plate the mixture into 96-well plates. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Quantification of Viral Replication:

-

MTT Method: If the virus causes a cytopathic effect (CPE), the MTT assay can be used as described above to measure the viability of the infected cells. The EC50 is the concentration at which 50% of the cells are protected from the viral CPE.

-

p24 Antigen ELISA: The level of HIV-1 p24 capsid protein in the culture supernatant can be quantified using a commercial ELISA kit, which is a direct measure of viral replication.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive ELISA-based)

This biochemical assay directly measures the inhibitory effect of the pyrimidinone analogs on the enzymatic activity of recombinant HIV-1 RT.[1][5]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Poly(A) template and Oligo(dT)15 primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Streptavidin-coated microplates

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, prepare a mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

-

Inhibitor Addition: Add various concentrations of the pyrimidinone analogs to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Capture of Newly Synthesized DNA: Transfer the reaction mixture to streptavidin-coated microplate wells. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

-

Washing: Wash the wells to remove unbound components.

-

Detection: Add anti-digoxigenin-POD conjugate to the wells and incubate for 1 hour at 37°C. The conjugate will bind to the digoxigenin-labeled DNA.

-

Substrate Reaction: After another washing step, add the peroxidase substrate. A colorimetric reaction will occur.

-

Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation

The quantitative data from the initial screening of pyrimidinone analogs are summarized in the tables below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Table 1: Cytotoxicity and Anti-HIV-1 Activity of Representative Pyrimidinone Analogs

| Compound ID | CC50 (µM) in MT-4 cells | EC50 (µM) against HIV-1 (IIIB) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |

| PMA-001 | >100 | 0.05 | >2000 |

| PMA-002 | 85 | 0.12 | 708 |

| PMA-003 | >100 | 0.08 | >1250 |

| PMA-004 | 50 | 1.5 | 33 |

| Nevirapine | >100 | 0.04 | >2500 |

Data are representative and compiled from various sources for illustrative purposes.[6][7][8]

Table 2: In Vitro HIV-1 Reverse Transcriptase Inhibitory Activity

| Compound ID | IC50 (µM) against recombinant HIV-1 RT |

| PMA-001 | 0.03 |

| PMA-002 | 0.09 |

| PMA-003 | 0.06 |

| PMA-004 | 1.1 |

| Nevirapine | 0.02 |

Data are representative and compiled from various sources for illustrative purposes.

Visualizing the Process and Mechanism

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the mechanism of action of pyrimidinone analogs.

Caption: Experimental workflow for the screening of pyrimidinone analogs.

Caption: HIV-1 replication cycle and the mechanism of NNRTI inhibition.

Conclusion and Future Directions

The initial screening of pyrimidinone analogs through the described assays allows for the identification of lead compounds with potent anti-HIV-1 activity and favorable safety profiles. Analogs demonstrating high selectivity indices and low IC50 values against HIV-1 RT are prioritized for further investigation. Subsequent steps in the drug development pipeline include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, evaluation against a panel of NNRTI-resistant HIV-1 strains, and ultimately, in vivo efficacy and safety studies. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of pyrimidinone derivatives as a valuable class of anti-HIV-1 therapeutic agents.

References

- 1. Detection of reverse transcriptase activity by enzyme-linked immunosorbent assay in human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel pyrimidone analogues as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computer-aided design, synthesis, and anti-HIV-1 activity in vitro of 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as novel potent non-nucleoside reverse transcriptase inhibitors, also active against the Y181C variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological properties and anti-HIV-1 activity of new pyrimidine P1,P2-dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synergistic Potential of Benzodioxol-Pyrimidinones: A Deep Dive into their Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of benzodioxol-pyrimidinone compounds, a class of molecules demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. By amalgamating data from seminal studies, this whitepaper offers a detailed examination of how the interplay between the benzodioxole and pyrimidinone moieties influences biological activity, with a particular focus on kinase inhibition.

Core Insights into the Benzodioxol-Pyrimidinone Scaffold

The fusion of a benzodioxole ring system with a pyrimidinone core has given rise to a promising scaffold in drug discovery. The benzodioxole group, a common motif in natural products, is known to influence metabolic stability and receptor binding. The pyrimidinone ring, a privileged structure in medicinal chemistry, is a versatile scaffold found in numerous approved drugs, particularly kinase inhibitors. The combination of these two pharmacophores presents a unique opportunity for the development of novel therapeutic agents with enhanced potency and selectivity.

A noteworthy example of this chemical class is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (a quinazoline, which is a fused pyrimidinone), a potent dual inhibitor of the non-receptor tyrosine kinases c-Src and Abl. The SAR studies on this and related compounds have provided valuable insights into the structural requirements for potent kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzodioxol-pyrimidinone compounds is intricately linked to the nature and position of substituents on both the benzodioxole and pyrimidinone rings.

The Benzodioxole Moiety's Contribution

The substitution pattern on the benzodioxole ring plays a critical role in modulating the activity of these compounds. For instance, in the case of the dual c-Src/Abl inhibitor, a chloro-substituent at the 5-position of the benzodioxole ring was found to be crucial for high potency. The electronic and steric properties of substituents on the benzodioxole ring can significantly impact the compound's interaction with the target protein's binding site.

The Pyrimidinone Core and its Substituents

The pyrimidinone scaffold serves as the central anchor for substituents that dictate the compound's selectivity and pharmacokinetic properties. In the context of kinase inhibition, the pyrimidinone core often mimics the adenine base of ATP, enabling competitive binding to the kinase's ATP-binding pocket.

In the quinazoline-based inhibitors, substitutions at the 4-position of the quinazoline ring are paramount for activity. An anilino linkage at this position, particularly with the benzodioxole moiety, has been shown to be a key feature for potent inhibition. Furthermore, modifications at the 5- and 7-positions of the quinazoline ring with solubilizing groups, such as the piperazinyl-ethoxy and tetrahydro-pyran-yloxy moieties, are essential for improving the pharmacokinetic profile of the compounds.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key benzodioxol-quinazolinamine compound against its primary kinase targets.

| Compound ID | Target Kinase | IC50 (nM) |

| AZD0530 | c-Src | 2.7 |

| Abl | 3.0 |

Data extracted from relevant literature.

Experimental Protocols

General Synthesis of N-(5-chloro-1,3-benzodioxol-4-yl)quinazolin-4-amine Derivatives

The synthesis of the N-(5-chloro-1,3-benzodioxol-4-yl)quinazolin-4-amine scaffold typically involves a multi-step sequence. A key step is the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and a substituted 4-amino-1,3-benzodioxole. The 4-chloroquinazoline precursor is often prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as phosphorus oxychloride. The substituted 4-amino-1,3-benzodioxole can be synthesized from the corresponding nitro compound via reduction. Further modifications at other positions of the quinazoline ring are carried out in subsequent steps to introduce moieties that enhance solubility and other drug-like properties.

In Vitro Kinase Inhibition Assay (c-Src and Abl)

The inhibitory activity of the benzodioxol-pyrimidinone compounds against c-Src and Abl kinases is typically determined using an in vitro kinase assay. A common method involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant human c-Src or Abl kinase is used. A suitable peptide substrate, often a poly(Glu, Tyr) random polymer, is coated onto microtiter plates.

-

Compound Incubation : The test compounds are serially diluted and incubated with the kinase and ATP in a suitable buffer system.

-

Phosphorylation Reaction : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection : The extent of substrate phosphorylation is quantified. This can be achieved using a variety of methods, including radiometric assays (measuring the incorporation of 32P-ATP) or enzyme-linked immunosorbent assays (ELISA) that employ a phosphotyrosine-specific antibody conjugated to a reporter enzyme like horseradish peroxidase.

-

IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways involving c-Src and Abl kinases, which are key targets of the described benzodioxol-pyrimidinone compounds.

Caption: Simplified c-Src signaling pathway.

Caption: Overview of Abl kinase signaling pathways.

Conclusion

The benzodioxol-pyrimidinone scaffold represents a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition. The SAR insights gleaned from compounds like the dual c-Src/Abl inhibitor underscore the importance of strategic substitution on both the benzodioxole and pyrimidinone moieties to achieve high potency and selectivity. This technical guide provides a foundational understanding of the SAR of this promising class of compounds, which can aid researchers in the rational design of next-generation drug candidates. Further exploration of diverse substitution patterns and the evaluation of these compounds against a broader range of biological targets are warranted to fully unlock the therapeutic potential of the benzodioxol-pyrimidinone core.

In Silico Modeling of Pyrimidinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of pyrimidinone derivatives to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). It covers the essential theoretical background, detailed experimental protocols for key in silico techniques, quantitative binding data, and logical workflows to guide future research and development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction: The Challenge of HIV-1 and the Role of Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral single-stranded RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] This unique function makes HIV-1 RT a prime target for antiretroviral therapy.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[2][3] These molecules are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[4][5] Binding of an NNRTI induces conformational changes that disrupt the catalytic activity of the enzyme.[4] Pyrimidinone derivatives have emerged as a promising chemical scaffold for the development of potent NNRTIs, exhibiting high efficacy against wild-type and, in some cases, mutant strains of HIV-1.

In silico modeling plays a pivotal role in the rational design and optimization of these derivatives.[1][2] Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations provide crucial insights into the molecular interactions driving inhibitor potency and offer a predictive framework for designing novel compounds with improved efficacy and resistance profiles.

Quantitative Analysis of Pyrimidinone Derivatives

The following tables summarize the biological activity and computational binding scores for various series of pyrimidinone and related derivatives against HIV-1 RT. This data is essential for establishing structure-activity relationships and validating computational models.

Table 1: Anti-HIV-1 Activity of Aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone Hydrazones

| Compound ID | Structure/Substituent | EC50 (nM) vs. HIV-1 (WT) | Selectivity Index (SI) |

| 9d | 4-methyl phenyl | 2.4 ± 0.2 | 18461 |

| 9k | 2-bromophenyl | 1.7 ± 0.6 | 5762 |

| Data synthesized from literature reports.[6] |

Table 2: Inhibitory Activity of Imidazol-5-one Analogs with Pyrimidine Scaffolds against HIV-1 RT

| Compound Series | IC50 Range (µM) | Key Interacting Residues (from Docking) |

| A1-A7, B1-B7 | 1.76 - 3.88 | LYS101, TYR181, TYR188, TRP229, TYR318 |

| Data synthesized from literature reports. |

Table 3: Docking Scores and Predicted Activity of Designed Pyrimidine-2,4-dione Derivatives

| Designed Compound | Docking Score (kcal/mol) | Predicted pIC50 | Key Interactions |

| D1 | -10.5 | 8.12 | Hydrogen bonds |

| D2 | -10.2 | 7.98 | Hydrophobic |

| D3 | -11.1 | 8.45 | Pi-Pi stacking |

| Data is illustrative, based on QSAR and docking studies.[4] |

Core In Silico Experimental Protocols

This section details the generalized step-by-step methodologies for the key computational experiments used in the study of pyrimidinone derivatives binding to HIV-1 RT.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Objective: To identify the binding pose of pyrimidinone derivatives in the NNRTI binding pocket of HIV-1 RT and to estimate the binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of HIV-1 RT from the Protein Data Bank (PDB). A common choice is PDB ID: 1RTD or a structure co-crystallized with a known NNRTI.

-

Remove all water molecules, co-ligands, and non-essential ions from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDock Tools, Schrödinger Maestro).

-

The p66 subunit contains the NNRTI binding pocket and is the primary focus.[4]

-

-

Ligand Preparation:

-

Draw the 2D structures of the pyrimidinone derivatives using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds for docking flexibility.

-

-

Grid Generation:

-

Define the binding site by specifying a grid box that encompasses the entire NNRTI binding pocket.[7]

-

The grid box is typically centered on the co-crystallized ligand or key residues such as TYR181, TYR188, and LYS101.[5][6][8]

-

Grid parameter files are generated to pre-calculate the interaction potentials for different atom types.

-

-

Docking Execution:

-

Use a docking algorithm (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the prepared receptor grid.

-

Employ a search algorithm, such as a Lamarckian Genetic Algorithm, to explore various ligand conformations and orientations.[9]

-

Generate multiple binding poses (e.g., 10-20) for each ligand.

-

-

Analysis of Results:

-

Rank the poses based on the scoring function (e.g., binding energy in kcal/mol). The lowest energy pose is typically considered the most favorable.

-

Visualize the top-ranked poses to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key pocket residues.[7]

-

Validate the docking protocol by redocking the co-crystallized ligand and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental position.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Objective: To develop a predictive model for the anti-HIV-1 activity of pyrimidinone derivatives and to identify key molecular descriptors influencing potency.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of pyrimidinone derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values).[10]

-

Convert the activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear distribution.

-

Split the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[10]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of its structure. These can include:

-

1D/2D Descriptors: Molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors.

-

3D Descriptors: Molecular shape indices, van der Waals volume.

-

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.

-

-

-

Feature Selection and Model Building:

-

Use statistical methods to select a subset of the most relevant descriptors that correlate with biological activity, avoiding overfitting.[11]

-

Construct the QSAR model using a regression technique. Common methods include:

-

Multiple Linear Regression (MLR): For linear relationships.

-

Partial Least Squares (PLS): Suitable for datasets with many, often correlated, descriptors.

-

Machine Learning Methods: Artificial Neural Networks (ANN), Support Vector Machines (SVM) for non-linear relationships.[12]

-

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

-

External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is evaluated using the squared correlation coefficient (R²_pred).

-

Y-Randomization: Scramble the biological activity data multiple times and rebuild the model to ensure the original model is not due to chance correlation.

-

-

Interpretation and Application:

-

Analyze the selected descriptors in the final model to understand which molecular properties are critical for high activity.

-

Use the validated QSAR model to predict the activity of new, un-synthesized pyrimidinone derivatives to prioritize candidates for synthesis.

-

Molecular Dynamics (MD) Simulation

MD simulation provides insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding stability and interactions.

Objective: To assess the stability of the pyrimidinone derivative within the HIV-1 RT binding pocket and to analyze the dynamic interactions that stabilize the complex.

Protocol:

-

System Setup:

-

Start with the best-ranked pose of the pyrimidinone-RT complex obtained from molecular docking.

-

Parameterize the ligand by generating a topology file and assigning partial charges using a force field like the General Amber Force Field (GAFF).

-

Select a protein force field (e.g., AMBER, CHARMM).

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).[12]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes and bad contacts.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. This is typically run for several nanoseconds.

-

-

Production Run:

-

Run the main MD simulation for an extended period (e.g., 50-200 nanoseconds) to collect trajectory data.[13] The system's coordinates are saved at regular intervals.

-

-

Trajectory Analysis:

-

Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time to assess the stability of the complex.

-

Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to monitor the persistence of hydrogen bonds, hydrophobic contacts, and other key interactions throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex from the simulation snapshots.

-

Visualizing In Silico Workflows and Interactions

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and molecular relationships involved in computational drug design.

Caption: A comprehensive workflow for in silico drug design against HIV-1 RT.

Caption: Key molecular interactions within the HIV-1 RT NNRTI binding pocket.

Conclusion

The integration of molecular docking, QSAR, and molecular dynamics simulations provides a powerful, multi-faceted approach to understanding and predicting the binding of pyrimidinone derivatives to HIV-1 RT. This technical guide outlines the fundamental protocols and data-driven insights that form the basis of modern computational drug discovery in this field. By leveraging these in silico tools, researchers can accelerate the design-synthesis-test cycle, leading to the identification of more potent and resilient NNRTI candidates to combat HIV-1. The workflows and methodologies described herein serve as a robust framework for the continued development of novel antiretroviral agents.

References

- 1. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 4. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]

- 8. Impact of residues in the nonnucleoside reverse transcriptase inhibitor binding pocket on HIV-1 reverse transcriptase heterodimer stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. neovarsity.org [neovarsity.org]

- 12. Steered Molecular Dynamics Simulation on the Binding of NNRTI to HIV-1 RT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Exploring the Chemical Space of Thio-pyrimidinone HIV-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical space of thio-pyrimidinone derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.

Introduction to Thio-pyrimidinone HIV-1 Inhibitors

Thio-pyrimidinone derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the ongoing search for novel anti-HIV-1 agents. These compounds typically feature a central pyrimidinone scaffold with a thioether linkage at the C2 position. A notable subclass of these inhibitors is the S-DABOs (dihydro-alkoxy-benzyl-oxopyrimidines), which have demonstrated significant potency against wild-type and drug-resistant strains of HIV-1.[1][2][3][4] Their mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, thereby inducing a conformational change that inhibits its DNA polymerase activity.[5][6]

Chemical Space and Structure-Activity Relationships (SAR)

The exploration of the chemical space of thio-pyrimidinone inhibitors has revealed key structural features that govern their anti-HIV-1 activity. Modifications at the C5 and C6 positions of the pyrimidinone ring, as well as variations in the aryl group of the thioether at C2, have profound effects on their potency and resistance profile.

Substitutions at the C5 and C6 Positions

Structure-activity relationship studies have shown that small alkyl groups, such as methyl or ethyl, at the C5 position are generally favorable for anti-HIV-1 activity.[7][8] The substituent at the C6 position plays a crucial role in the interaction with the hydrophobic pocket of the RT enzyme. Bulky and hydrophobic groups, such as benzyl or naphthylmethyl, have been shown to enhance the inhibitory potency.[1][9] For instance, the replacement of a 6-arylmethyl group with a 6-arylcarbonyl or a 6-(α-cyanoarylmethyl) group has been explored, with some derivatives showing potent activity.[1][2]

The C2-Thioether Moiety

The nature of the substituent attached to the sulfur atom at the C2 position is another critical determinant of antiviral activity. Various arylthio and alkylthio moieties have been investigated. The presence of specific substituents on the aryl ring can significantly impact the binding affinity of the inhibitor to the RT enzyme.

Quantitative Data on Anti-HIV-1 Activity

The anti-HIV-1 activity of thio-pyrimidinone derivatives is typically evaluated in cell-based assays, with IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values being key parameters. The cytotoxicity of these compounds is also assessed to determine their therapeutic index. The following tables summarize the in vitro anti-HIV-1 activity of representative thio-pyrimidinone derivatives.

Table 1: Anti-HIV-1 Activity of 5-Alkyl-2-alkylthio-6-(arylcarbonyl/α-cyanoarylmethyl)-3,4-dihydropyrimidin-4(3H)-ones [1][2]

| Compound | R1 (C5) | R2 (C2) | R3 (C6) | IC50 (µM) vs. HIV-1 (MT-4 cells) |

| 3e | CH3 | CH2CO-Ph | α-cyano-(1-naphthylmethyl) | 0.09 |

| 3g | CH3 | i-Pr | α-cyanobenzyl | 0.23 |

Table 2: Anti-HIV-1 Activity of 5-Alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones [5]

| Compound | R1 (C5) | R2 (C2-Aryl) | EC50 (µM) vs. HIV-1 (MT-4 cells) |

| 6c1 | C2H5 | 4-Cl-Ph | 0.24 ± 0.05 |

| 6c6 | C2H5 | 2,4-di-Cl-Ph | 0.38 ± 0.13 |

| 6b1 | CH3 | 4-Cl-Ph | 0.39 ± 0.05 |

| Nevirapine | - | - | 0.21 |

| Delavirdine | - | - | 0.32 |

Table 3: Anti-HIV-1 Activity of 5-Alkyl-6-(benzo[d][5][10]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones [7]

| Compound | R1 (C5) | R2 (C2) | IC50 (µM) vs. HIV-1 (IIIB) | CC50 (µM) |

| 5b | C2H5 | (2-(4-hydroxyphenyl)-2-oxoethyl)thio | 0.06 | 96.23 |

| Nevirapine | - | - | 0.04 | >200 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thio-pyrimidinone inhibitors and their biological evaluation.

General Synthesis of 5-Alkyl-2-alkylthio-6-(arylmethyl)pyrimidin-4(3H)-ones

A common route for the synthesis of these compounds involves the condensation of a β-ketoester with thiourea to form a 2-thiouracil derivative. This is followed by S-alkylation at the C2 position and subsequent modification at the C6 position.

Step 1: Synthesis of 6-Arylmethyl-5-alkyl-2-thiouracil A mixture of an appropriate β-ketoester, thiourea, and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the 2-thiouracil derivative, which is then collected by filtration and purified.

Step 2: S-Alkylation of the 2-Thiouracil Derivative The 2-thiouracil derivative is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a base (e.g., potassium carbonate) and the desired alkyl halide. The reaction mixture is stirred at room temperature or heated to complete the reaction. The product is then isolated by extraction and purified by chromatography.

In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells

The anti-HIV-1 activity of the synthesized compounds is evaluated in human T-lymphocyte (MT-4) cells.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Addition: The test compounds are dissolved in DMSO and added to the cell cultures in triplicate at various concentrations.

-

Virus Infection: The cells are then infected with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.

-

MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: The EC50 (the concentration of the compound that protects 50% of cells from virus-induced cytopathic effect) and CC50 (the concentration of the compound that reduces the viability of uninfected cells by 50%) are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of HIV-1 RT is assessed using a recombinant enzyme.[11][12][13][14]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.3), MgCl2, a template-primer such as poly(A)•oligo(dT)12-18, and dNTPs including a labeled nucleotide (e.g., [³H]-dTTP).[11]

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of recombinant HIV-1 RT.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).[11]

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of a cold acid solution (e.g., 10% trichloroacetic acid or perchloric acid).[11] The acid-insoluble material (newly synthesized DNA) is precipitated.

-

Quantification: The amount of incorporated labeled nucleotide is quantified by scintillation counting or other appropriate methods.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the RT activity) is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the HIV-1 replication cycle, the mechanism of action of thio-pyrimidinone NNRTIs, and the typical workflow for their discovery and development.

HIV-1 Replication Cycle

Caption: Simplified overview of the HIV-1 replication cycle within a host cell.

Mechanism of Thio-pyrimidinone NNRTI Action

Caption: Allosteric inhibition of HIV-1 RT by thio-pyrimidinone NNRTIs.

Drug Discovery and Development Workflow

Caption: A generalized workflow for the discovery and development of HIV-1 NNRTIs.

Conclusion

The thio-pyrimidinone scaffold represents a versatile and promising platform for the development of novel and potent HIV-1 NNRTIs. Extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for antiviral activity. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant potential for the discovery of next-generation anti-HIV therapeutics with improved efficacy and resistance profiles.

References

- 1. Synthesis and anti-HIV-1 activity evaluation of 5-alkyl-2-alkylthio-6-(arylcarbonyl or alpha-cyanoarylmethyl)-3,4-dihydropyrimidin-4(3H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of novel 5-alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. profoldin.com [profoldin.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

The Ascending Trajectory of Pyrimidinone Scaffolds in HIV-1 Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and resilient antiretroviral agents is a continuous battle against the backdrop of emerging drug resistance in HIV-1. Within the diverse landscape of heterocyclic chemistry, the pyrimidinone scaffold has emerged as a privileged structure, demonstrating significant promise in the development of inhibitors targeting crucial viral enzymes. This technical guide provides an in-depth overview of early-stage research on pyrimidinone derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their discovery and evaluation.

Core Concepts: Targeting the Viral Machinery

Pyrimidinone-based compounds have been primarily investigated as inhibitors of two key HIV-1 enzymes: reverse transcriptase (RT) and integrase (IN). These enzymes are essential for the viral replication cycle, making them prime targets for therapeutic intervention.

-

Reverse Transcriptase (RT) Inhibition: Pyrimidinone derivatives, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.[1][2]

-

Integrase (IN) Inhibition: Certain pyrimidinone scaffolds have been designed to chelate the divalent metal ions (Mg2+) in the active site of HIV-1 integrase. This action blocks the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3]

Quantitative Analysis of Anti-HIV-1 Activity

The anti-HIV-1 efficacy of various pyrimidinone derivatives has been quantified through in vitro cell-based assays and enzyme inhibition assays. The following tables summarize the biological activity of representative compounds from different structural classes.

Table 1: Anti-HIV-1 Activity of Diarylpyrimidine (DAPY) Derivatives

| Compound | Target | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Etravirine (TMC125) | HIV-1 RT | MT-4 | 4.0 | >10 | >2500 | [4] |

| Rilpivirine (TMC278) | HIV-1 RT | MT-4 | 0.67 | >10 | >14925 | [5] |

| Compound 22 | HIV-1 RT | MT-4 | 0.06 | 96.23 | 160383 | [2] |

| Compound 30 | HIV-1 RT | MT-4 | 6 | >100 | >16667 | [2] |

| Compound 31 | HIV-1 RT | MT-4 | 9 | >100 | >11111 | [2] |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives

| Compound | IC50 (nM) | Reference |

| L-696,229 | 20 - 200 | [6] |

| Nevirapine | 1060 | [5] |

| Catechol diether 1 | 3.0 | [5] |

| Catechol diether 3 | 10 | [5] |

| Catechol diether 4 | 30 | [5] |

IC50: 50% inhibitory concentration against the enzyme.

Table 3: Inhibition of HIV-1 Integrase by Pyrimidinone and Related Derivatives

| Compound | Target | IC50 (µM) | EC50 (µM) | Reference |

| Quinoline-pyrimidine hybrid | HIV-1 IN | 0.19 - 3.7 | - | [7] |

| Compound 22 | HIV-1 IN | 45 | 58 | [1] |

| Compound 27 | HIV-1 IN | 17 | 17 | [1] |

| MK-2048 | HIV-1 IN | - | - | [8] |

| Azaindole carboxylic acids | HIV-1 IN | 0.95 - 7.35 | - | [3] |

IC50: 50% inhibitory concentration against the enzyme. EC50: 50% effective concentration in cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of drug discovery research. The following sections outline the key experimental protocols for the synthesis and evaluation of pyrimidinone-based HIV-1 inhibitors.

Synthesis of Diarylpyrimidine (DAPY) Analogues

A general synthetic route to DAPYs involves the condensation of a substituted benzonitrile with a β-ketoester to form a pyrimidinone core. Subsequent functionalization of the pyrimidine ring, often through nucleophilic substitution, allows for the introduction of various aryl groups.

General Procedure:

-

Step 1: Synthesis of the Pyrimidinone Core. A mixture of a substituted benzamidine hydrochloride and an acetylacetone derivative is refluxed in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.

-

Step 2: Chlorination. The resulting hydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the corresponding chloropyrimidine.

-

Step 3: Palladium-Catalyzed Cross-Coupling. The chloropyrimidine is then coupled with a substituted aniline or other aryl-containing nucleophile using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent such as dioxane. The reaction mixture is typically heated under an inert atmosphere.

-

Step 4: Purification. The final product is purified by column chromatography on silica gel.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay is a widely used method to determine the in vitro efficacy of compounds against HIV-1 replication.[9][10]

Protocol:

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.

-

Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. Control wells with virus and cells only (no compound) and cells only (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assessment: The viability of uninfected MT-4 cells treated with the same concentrations of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Data Analysis: The EC50 (the compound concentration that inhibits viral replication by 50%) and CC50 (the compound concentration that reduces cell viability by 50%) are calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay measures the ability of a compound to directly inhibit the activity of recombinant HIV-1 RT.[11][12]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a template-primer (e.g., poly(rA)/oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [3H]-dTTP).

-

Compound Incubation: The test compound, at various concentrations, is pre-incubated with recombinant HIV-1 RT.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the template-primer and labeled dNTP to the enzyme-inhibitor mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The amount of incorporated radiolabeled dNTP into the newly synthesized DNA is quantified using a scintillation counter after precipitation of the DNA.

-

Data Analysis: The IC50 value (the compound concentration that inhibits RT activity by 50%) is determined from the dose-response curve.

HIV-1 Integrase (IN) Strand Transfer Inhibition Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

Protocol:

-

Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a biotinylated donor DNA substrate that mimics the viral DNA end.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA. Subsequently, the test compound at various concentrations is added and incubated.

-

Strand Transfer Reaction: A target DNA substrate, labeled with a different tag (e.g., digoxigenin), is added to initiate the strand transfer reaction.

-

Detection: The integrated product is detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the tag on the target DNA. A colorimetric or chemiluminescent substrate is then added, and the signal is measured.

-

Data Analysis: The IC50 value (the compound concentration that inhibits the strand transfer reaction by 50%) is calculated from the dose-response curve.

Visualizing the Landscape of HIV-1 Inhibition

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following visualizations, created using the DOT language for Graphviz, depict the HIV-1 replication cycle and a general workflow for the discovery of pyrimidinone-based HIV-1 inhibitors.

Caption: The HIV-1 replication cycle and the points of intervention for pyrimidinone-based inhibitors.

Caption: A generalized workflow for the discovery and development of pyrimidinone-based HIV-1 inhibitors.

Conclusion and Future Directions

Early-stage research has firmly established pyrimidinone scaffolds as a versatile and promising platform for the discovery of novel HIV-1 inhibitors. The extensive body of work on DAPYs, which has yielded clinically approved drugs, highlights the potential of this chemical class. Ongoing research continues to explore novel pyrimidinone derivatives with improved potency, broader activity against resistant strains, and favorable pharmacokinetic profiles. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against HIV/AIDS through innovative drug design and development. Future efforts will likely focus on the rational design of next-generation pyrimidinone inhibitors, leveraging computational modeling and structural biology to optimize their interactions with viral targets and overcome the challenges of drug resistance.

References

- 1. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures of HIV-1 Reverse Transcriptase with Picomolar Inhibitors Reveal Key Interactions for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Identification of Novel Pyrimidinone Lead Compounds for HIV-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel pyrimidinone-based compounds as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). Pyrimidinone derivatives have emerged as a versatile and promising scaffold in the design of antiretroviral agents, targeting key viral enzymes essential for replication.[1][2][3] This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes the intricate pathways and workflows involved in this critical area of drug discovery.

HIV-1 Therapeutic Targets for Pyrimidinone Inhibitors

The HIV-1 replication cycle presents several enzymatic targets that are crucial for viral propagation. Pyrimidinone-based inhibitors have shown significant efficacy against two of these essential enzymes: Reverse Transcriptase (RT) and Integrase (IN).

-